N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide is a complex organic compound featuring an imidazole ring fused to a pyridine ring, with a but-2-ynamide group attached to the pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the imidazole and pyridine precursors. One common approach is the reaction of 6-chloropyridin-3-ylmethylamine with 1H-imidazole under suitable conditions to form the intermediate imidazolyl-pyridine compound. This intermediate is then reacted with but-2-ynoic acid or its derivatives to introduce the but-2-ynamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the compound, particularly on the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used for substitution reactions, often requiring a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives with various functional groups attached to the imidazole and pyridine rings.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its imidazole and pyridine rings make it a versatile intermediate for various chemical transformations.
Biology: The biological activity of N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide has been explored in drug discovery. Its potential as an inhibitor of certain enzymes or receptors makes it a candidate for therapeutic applications.
Medicine: Research has shown that derivatives of this compound exhibit promising biological activities, including antimicrobial, antiviral, and anticancer properties. These properties make it a valuable compound in the development of new drugs.
Industry: In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability or conductivity. Its unique structure allows for the creation of novel polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: Compounds containing imidazole rings, such as imidazole itself and its various substituted derivatives.
Pyridine derivatives: Compounds containing pyridine rings, such as pyridine and its various substituted derivatives.
But-2-ynamide derivatives: Compounds containing the but-2-ynamide group, such as but-2-ynoic acid and its derivatives.
Uniqueness: N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide is unique due to its combination of an imidazole ring, a pyridine ring, and a but-2-ynamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-3-13(18)16-9-11-4-5-12(15-8-11)17-7-6-14-10-17/h4-8,10H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLHALIHWXMZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.